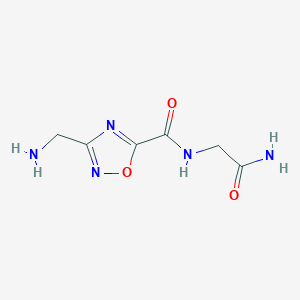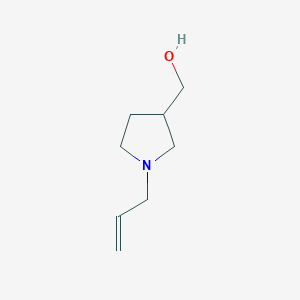
(1-Allylpyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Allylpyrrolidin-3-yl)methanol is an organic compound that features a pyrrolidine ring substituted with an allyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Allylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as sodium hydride.
Hydroxymethylation: The final step involves the hydroxymethylation of the pyrrolidine ring, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Various alcohols and amines.
Substitution Products: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
(1-Allylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1-Allylpyrrolidin-3-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the allyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets.
Vergleich Mit ähnlichen Verbindungen
- (1-Allylpyrrolidin-2-yl)methanol
- (1-Allylpyrrolidin-4-yl)methanol
- (1-Allylpiperidin-3-yl)methanol
Comparison:
- Structural Differences: The position of the allyl and hydroxymethyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Features: (1-Allylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which can result in distinct pharmacological properties and synthetic utility.
Eigenschaften
IUPAC Name |
(1-prop-2-enylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-9-5-3-8(6-9)7-10/h2,8,10H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRJLPHATQNWJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649261 |
Source


|
| Record name | [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71548-32-8 |
Source


|
| Record name | [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)
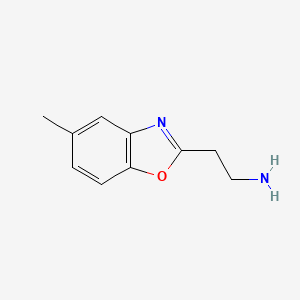
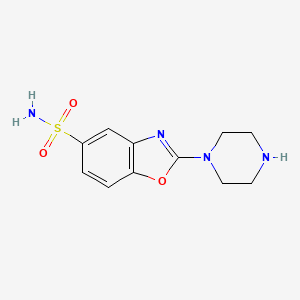
![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)
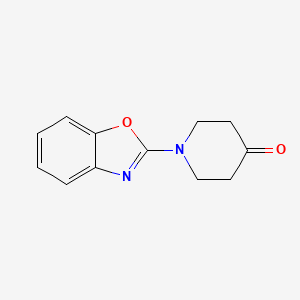
![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)
![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)
![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)
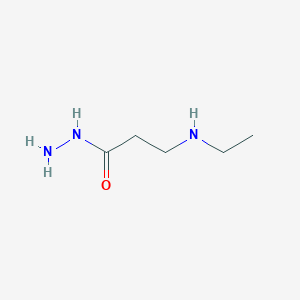
![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)
